
N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid typically involves the reaction of a suitable thiadiazole precursor with succinic anhydride. One common method involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation of the thiadiazole ring using an appropriate butylating agent.
Formation of Succinamic Acid: The final step involves the reaction of the butyl-substituted thiadiazole with succinic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown antimicrobial, antifungal, and anticancer activities. This compound may be explored for similar biological activities.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Wirkmechanismus
The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid depends on its specific application. In biological systems, thiadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring allows the compound to cross cellular membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- N-(5-Butyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-Amino-5-butyl-1,3,4-thiadiazole
Uniqueness
N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid is unique due to the presence of both the thiadiazole ring and the succinamic acid moiety. This combination imparts specific chemical and biological properties that may not be present in other similar compounds. The butyl group also contributes to its distinct characteristics, influencing its solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
79888-42-9 |
|---|---|
Molekularformel |
C10H15N3O3S |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
4-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H15N3O3S/c1-2-3-4-8-12-13-10(17-8)11-7(14)5-6-9(15)16/h2-6H2,1H3,(H,15,16)(H,11,13,14) |
InChI-Schlüssel |
GPESXKQLEUUTQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NN=C(S1)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


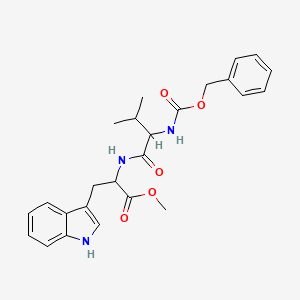

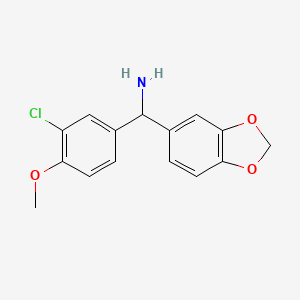
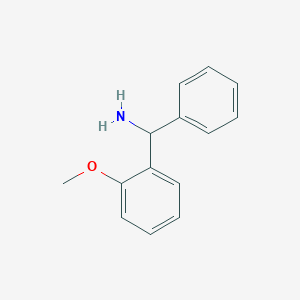




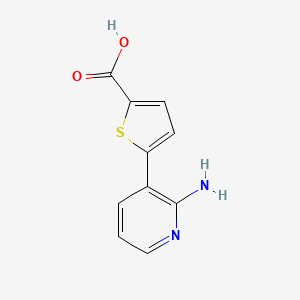
![benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B12112780.png)
![Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-](/img/structure/B12112784.png)
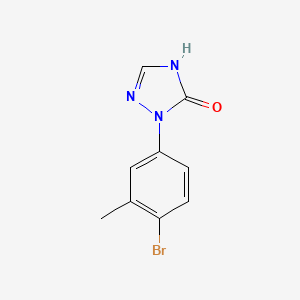
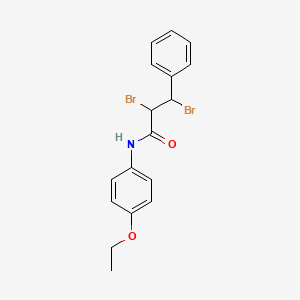
![2'-Bromo[1,1'-biphenyl]-4-amine](/img/structure/B12112796.png)
